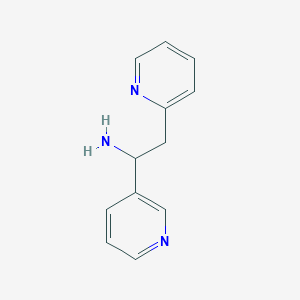

2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-amine

描述

2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-amine is an organic compound that features two pyridine rings connected by an ethanamine chain

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-amine typically involves the reaction of 2-bromopyridine with 3-pyridylmethanamine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling of the pyridine rings.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

化学反应分析

Types of Reactions

2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine rings to piperidine rings.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of various substituted ethanamines.

科学研究应用

Pharmaceutical Research

2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-amine has been studied for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Studies

- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific pathways in cancer cell proliferation. For example, studies have shown that pyridine derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways.

Neuroscience

The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Pyridine derivatives have been linked to neuroprotective effects, making them candidates for further investigation in conditions like Alzheimer's disease and Parkinson's disease.

Case Studies

- Neuroprotective Effects : A study demonstrated that certain pyridine derivatives could protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.

Agricultural Chemistry

Research has explored the use of pyridine derivatives as agrochemicals. Their ability to act as herbicides or insecticides can be attributed to their biochemical interactions within plant systems.

Case Studies

- Herbicidal Activity : Trials have shown that specific pyridine compounds can effectively inhibit weed growth without adversely affecting crop yield, suggesting their utility in sustainable agriculture.

Material Science

The unique properties of this compound may also lend themselves to applications in material science, particularly in the development of new polymers or coatings with enhanced durability and chemical resistance.

Case Studies

- Polymer Development : Research has indicated that incorporating pyridine derivatives into polymer matrices can improve thermal stability and mechanical properties, leading to innovative materials for industrial applications.

作用机制

The mechanism of action of 2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

相似化合物的比较

2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-amine can be compared with other similar compounds, such as:

2-(Pyridin-2-yl)-1-(pyridin-4-yl)ethan-1-amine: Similar structure but with different positional isomerism.

2-(Pyridin-3-yl)-1-(pyridin-4-yl)ethan-1-amine: Another positional isomer with distinct properties.

2-(Pyridin-2-yl)-1-(pyridin-2-yl)ethan-1-amine: Features two pyridine rings at the 2-position.

The uniqueness of this compound lies in its specific arrangement of pyridine rings, which can influence its reactivity and interaction with biological targets.

生物活性

2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-amine, also known by its CAS number 58088-75-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, alongside relevant case studies and research findings.

The molecular formula of this compound is , with a molecular weight of 199.25 g/mol. Its structure features two pyridine rings, which are essential for its biological activity due to their ability to interact with various biological targets.

Antibacterial Activity

Research indicates that compounds with similar pyridine structures exhibit significant antibacterial properties. A study highlighted the effectiveness of pyridine derivatives against various bacterial strains, with minimum inhibitory concentration (MIC) values demonstrating potent activity against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 4.69 |

| This compound | Escherichia coli | 8.33 |

| Other derivatives | Bacillus subtilis | 5.64 |

These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound shows promising antifungal activity. In vitro tests have demonstrated effectiveness against fungal strains such as Candida albicans and Fusarium oxysporum. The MIC values for these strains ranged from 16.69 µM to 78.23 µM, indicating moderate to good antifungal efficacy .

Anticancer Activity

Emerging studies have focused on the anticancer potential of pyridine derivatives, including this compound. Research targeting glioblastoma cells has shown that structural modifications in pyridine-based compounds can enhance blood-brain barrier penetration and cytotoxic effects on cancer cells . The compound's ability to interact with specific cellular pathways involved in tumor growth presents a significant area for exploration.

Case Studies

Several case studies have examined the biological activity of similar compounds:

- Study on Antimicrobial Properties : A comprehensive study evaluated various pyridine derivatives for their antimicrobial activities, revealing that modifications in the pyridine structure can lead to enhanced bioactivity against specific pathogens .

- Anticancer Research : Another study investigated the effects of pyridine-based compounds on glioblastoma cells, noting that certain derivatives exhibited selective cytotoxicity while sparing normal cells .

常见问题

Basic Research Questions

Q. What are common synthetic strategies for preparing 2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-amine?

- Methodological Answer : The compound can be synthesized via reductive amination between pyridine-2-carbaldehyde and pyridine-3-ylmethanamine, using sodium cyanoborohydride or catalytic hydrogenation. Purification typically involves column chromatography (silica gel, eluent: dichloromethane/methanol gradient). Yield optimization may require adjusting stoichiometry, solvent polarity, or temperature. For related amines, protocols involving nucleophilic substitution or condensation with borane complexes are documented .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on multi-technique validation:

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond angles, dihedral angles, and intermolecular interactions .

- NMR spectroscopy : and NMR identify pyridyl proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and amine protons (broad signals at δ 1.5–3.0 ppm).

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks matching the theoretical mass.

Q. What are the key spectroscopic features (NMR, IR) of this compound?

- Methodological Answer :

- NMR : Distinct splitting patterns for pyridin-2-yl (deshielded protons near δ 8.5 ppm) and pyridin-3-yl groups (multiplet around δ 7.5–8.0 ppm). The ethanamine chain shows resonances at δ 2.5–3.5 ppm (methylene) and δ 1.5–2.0 ppm (NH, if free).

- IR spectroscopy : NH stretches (3300–3500 cm) and pyridine ring vibrations (C=N stretches at ~1600 cm).

Advanced Research Questions

Q. How can discrepancies between elemental analysis and mass spectrometry data be resolved?

- Methodological Answer : Contradictions may arise from incomplete purification or hygroscopicity. Strategies include:

- Repeating elemental analysis under anhydrous conditions.

- Cross-validating with thermogravimetric analysis (TGA) to detect solvent/water retention.

- Using X-ray crystallography (via SHELXL) to confirm stoichiometry .

Q. What computational methods are suitable for modeling the compound’s electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electron density distribution, HOMO-LUMO gaps, and binding affinities. Tools like Gaussian or ORCA can simulate interactions with metal ions or biological targets. Benchmark against experimental UV-Vis or cyclic voltammetry data.

Q. How can stereochemical uncertainties in derivatives be resolved?

- Methodological Answer : For chiral analogs:

- Chiral HPLC : Separates enantiomers using cellulose-based columns.

- Circular Dichroism (CD) : Correlates optical activity with absolute configuration.

- X-ray diffraction : Definitive assignment via SHELXL-refined crystallographic data .

Q. What strategies optimize reaction yields in di-pyridyl amine synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions.

- Microwave-assisted synthesis : Reduces reaction time and improves selectivity.

- In situ FTIR monitoring : Tracks intermediate formation to adjust reaction kinetics.

Q. How does the compound’s dual-pyridine scaffold influence its coordination chemistry?

- Methodological Answer : The pyridyl nitrogen atoms act as Lewis bases, forming complexes with transition metals (e.g., Cu, Fe). Techniques include:

- Single-crystal X-ray diffraction : Resolves metal-ligand bond lengths and geometry .

- Electrospray Ionization Mass Spectrometry (ESI-MS) : Identifies metal-adduct peaks.

- Magnetic susceptibility measurements : For paramagnetic complexes.

Q. Data Contradiction and Validation

Q. How to address conflicting NMR assignments for pyridyl protons?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Resolves coupling networks and spatial proximity.

- Isotopic labeling : -labeling aids in distinguishing pyridin-2-yl vs. pyridin-3-yl environments.

- Comparative analysis : Use reference spectra of analogous compounds (e.g., discusses pyridyl ethylamine derivatives) .

Q. What analytical approaches validate purity when HPLC and TLC results conflict?

- Methodological Answer :

- Combined LC-MS : Correlates retention time with molecular weight.

- Differential Scanning Calorimetry (DSC) : Detects melting point variations due to impurities.

- Elemental microanalysis : Requires ≤0.3% deviation from theoretical values.

属性

IUPAC Name |

2-pyridin-2-yl-1-pyridin-3-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c13-12(10-4-3-6-14-9-10)8-11-5-1-2-7-15-11/h1-7,9,12H,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMCONSRKGUOFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(C2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。